Quinoline-8-carbothioamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-8-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZPVHAEVIWJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70493389 | |
| Record name | Quinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62216-06-2 | |
| Record name | Quinoline-8-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70493389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Quinoline Scaffolds in Drug Discovery
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry. rsc.orgbiointerfaceresearch.comorientjchem.org Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and biological importance. rsc.orgresearchgate.net Historically, the discovery of quinine (B1679958) from the bark of the Cinchona tree as a potent antimalarial agent marked the beginning of the quinoline saga in medicine. rsc.orgthieme-connect.com This legacy continues with a multitude of quinoline-based drugs approved for clinical use, demonstrating a broad spectrum of pharmacological activities. thieme-connect.comthieme-connect.com
The therapeutic applications of quinoline derivatives are extensive, covering a vast range of diseases. They are prominent as:
Antimalarial agents: Beyond quinine, drugs like chloroquine (B1663885), mefloquine, and tafenoquine (B11912) have been crucial in the global fight against malaria. rsc.orgthieme-connect.combohrium.com
Anticancer agents: Compounds such as topotecan (B1662842) and irinotecan, which are topoisomerase I inhibitors, and several tyrosine kinase inhibitors like cabozantinib (B823) and lenvatinib, are vital in oncology. rsc.orgekb.egnih.gov
Antibacterial agents: The fluoroquinolone class, including ciprofloxacin (B1669076) and ofloxacin, represents a significant group of synthetic antibiotics. rsc.orgdrugbank.com
Antitubercular agents: Bedaquiline is a notable example of a quinoline derivative used to treat multidrug-resistant tuberculosis. rsc.orgthieme-connect.com
The success of these drugs stems from the unique physicochemical properties of the quinoline nucleus. Its aromatic nature allows for various types of molecular interactions, including π-π stacking and hydrogen bonding, which are crucial for binding to biological targets. orientjchem.org Furthermore, the quinoline ring system is amenable to chemical modification at multiple positions, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance efficacy, selectivity, and metabolic stability. researchgate.net This structural flexibility has made the quinoline scaffold a "privileged structure" in drug design, consistently yielding compounds with significant therapeutic potential across diverse areas including anti-inflammatory, antiviral, and neuroprotective applications. bohrium.comnih.govnih.gov
The Functional Importance of the Carbothioamide Moiety
The carbothioamide group, also known as a thioamide, is a functional group with the general structure R-CS-NR'R''. It is an analogue of an amide where the carbonyl oxygen is replaced by a sulfur atom. This substitution has profound effects on the chemical and physical properties of the moiety, making it a valuable component in the design of bioactive compounds. ontosight.airesearchgate.net
The presence of the sulfur atom imparts unique characteristics to the carbothioamide group. It is a better hydrogen bond acceptor than its oxygen counterpart and possesses a larger size and greater polarizability. These features allow for distinct interactions with biological macromolecules, often leading to enhanced binding affinity and selectivity for target enzymes or receptors. ontosight.ai
The carbothioamide moiety is a key pharmacophore in a variety of compounds exhibiting a wide range of biological activities, including:
Antimicrobial and antifungal effects ontosight.aimdpi.com
Anticancer and antiproliferative properties mdpi.comnih.gov
Antiviral activity mdpi.com
Enzyme inhibition, for example, against urease and carbonic anhydrase nih.govresearchgate.netnih.gov
Research has shown that incorporating a carbothioamide functional group can significantly modulate the biological activity of a parent molecule. For instance, derivatives of pyrazoline containing a carbothioamide group have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov Similarly, other heterocyclic systems linked to a carbothioamide have been investigated as potential therapeutic agents for a range of diseases. ontosight.aipensoft.net
Quinoline 8 Carbothioamide: a Focus on a Specific Derivative
Established Synthetic Pathways to the Quinoline Nucleus
The formation of the quinoline scaffold is a cornerstone of organic synthesis, with a rich history of named reactions that continue to be widely employed. iipseries.orgjptcp.com These methods, along with more contemporary transition-metal-catalyzed reactions, provide a versatile toolkit for accessing a wide array of quinoline derivatives.
Classical Cyclization Reactions (e.g., Skraup, Friedländer, Combes)
Several classical methods are instrumental in the synthesis of quinolines. iipseries.orgjptcp.com These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds.
Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgscribd.com A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the introduction of substituents on the pyridine (B92270) half of the quinoline ring. scribd.comijpsjournal.com
Friedländer Synthesis: This reaction provides a route to quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.orgjptcp.com The Friedländer synthesis is considered a popular method for preparing quinoline analogs. researchgate.net
Combes Synthesis: In the Combes synthesis, anilines are condensed with β-diketones, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines. iipseries.orgbohrium.com
These classical reactions, while foundational, can sometimes require harsh conditions, such as high temperatures and strong acids. nih.govresearchgate.net
Palladium-Catalyzed Coupling Reactions in Quinoline Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the quinoline nucleus, offering milder reaction conditions and greater functional group tolerance compared to classical methods. nih.govutrgv.eduacs.org These reactions are particularly useful for introducing substituents at specific positions of the quinoline ring.
Recent advancements have demonstrated the palladium-catalyzed C-H arylation of quinoline N-oxides, with high selectivity for the C-8 position. nih.govutrgv.eduacs.org This is significant as previous palladium-catalyzed methods for quinoline N-oxides were predominantly C-2 selective. nih.govutrgv.edu The reaction shows broad scope with respect to both quinoline N-oxides and iodoarenes and can be accelerated using microwave irradiation. nih.govutrgv.edu Mechanistic studies suggest a cyclopalladation pathway is involved. nih.govutrgv.edu
Furthermore, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings have been effectively used to synthesize 3-substituted quinoline-8-carboxamides from a 3-iodoquinoline-8-carboxamide intermediate. acs.orgacs.org This approach allows for the introduction of diverse substituents in the final step of the synthesis. acs.orgacs.org Another strategy involves the selective palladium-catalyzed coupling at the 2-position of 2,8-dibromoquinoline (B1372101) to prepare 2-substituted quinoline-8-carboxamides. acs.orgacs.org
Strategies for Introducing the Carbothioamide Functionality at the C-8 Position
Once the quinoline nucleus is formed, the next critical step is the introduction of the carbothioamide group at the C-8 position. This can be achieved through various synthetic transformations.
Thiolation and Amidation Approaches
A common route to carbothioamides involves the conversion of a carboxylic acid or its derivative. For instance, this compound can be synthesized from 8-quinolinecarboxylic acid by reacting it with thiourea (B124793) or thioacetamide. ontosight.ai Another general approach to thioamides is the thiolation of amides using reagents like Lawesson's reagent. rsc.org This method involves the replacement of the oxygen atom of an amide with a sulfur atom. rsc.org
Alternatively, the synthesis can proceed through the formation of a carboxamide followed by thionation. The synthesis of quinoline-8-carboxamides has been achieved from 8-bromoquinolines via lithium-bromine exchange and subsequent reaction with trimethylsilyl (B98337) isocyanate. acs.orgacs.org These carboxamides can then potentially be converted to the corresponding carbothioamides.
Multi-Component Reactions for Quinoline-Carbothioamide Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. tandfonline.comresearchgate.net While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct highly functionalized quinoline derivatives. nih.govrsc.org For example, a one-pot, three-component reaction has been developed for the synthesis of 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes. nih.gov Such strategies could potentially be adapted to incorporate a sulfur source for the direct formation of a carbothioamide functionality.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of quinolines is no exception. ijpsjournal.comresearchgate.net Green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. nih.govrsc.org
Several green strategies have been applied to the synthesis of the quinoline core. These include:
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and potential environmental pollution. rsc.orgacs.org For example, a solvent-free Friedländer synthesis of quinolines has been reported using a silica (B1680970) and molecular iodine catalyst at mild temperatures. acs.org
Use of greener solvents: When a solvent is necessary, the use of environmentally friendly options like water or ethylene (B1197577) glycol is preferred. tandfonline.comtandfonline.com A notable example is the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids in water. acs.org
Microwave and ultrasound assistance: These energy sources can significantly reduce reaction times and improve yields, often under milder conditions than conventional heating. rsc.orgtandfonline.comrsc.org Microwave-assisted syntheses have been employed for the Pfitzinger reaction and for solid acid-catalyzed preparations of quinoline derivatives. rsc.orgrsc.org
Use of eco-friendly catalysts: The development of reusable and non-toxic catalysts is a key aspect of green chemistry. ijpsjournal.comrsc.org Formic acid has been explored as a biodegradable catalyst for quinoline synthesis. ijpsjournal.com Additionally, metal nanoparticles doped on aerogels have been used as reusable catalysts in the Friedländer reaction. tandfonline.com
While specific green chemistry protocols for the entire synthesis of this compound are still emerging, the application of these principles to the construction of the quinoline nucleus represents a significant step towards more sustainable production of this important compound.
Optimization of Reaction Conditions and Yields for this compound Derivatives
The optimization of reaction conditions is a critical step in the synthesis of quinoline derivatives to ensure high yields and purity. Research into related quinoline structures, such as 8-amidoquinolines, provides insight into effective optimization strategies. For instance, in the iron(III)-catalyzed C5-H halogenation of N-(quinolin-8-yl)pivalamide, a derivative of 8-aminoquinoline (B160924), a systematic optimization of reaction parameters was conducted to maximize product yield. mdpi.com
Initial trials using N-bromo-succinimide (NBS) or Br₂ as the halogen source and various iron catalysts were explored. The study found that the combination of an oxidant and specific additives was crucial. Ultimately, the use of air as the oxidant with sodium bicarbonate (NaHCO₃) and heptanoic acid (CH₃(CH₂-₅COOH) in water at room temperature proved to be the most effective system. mdpi.com This combination led to a significant increase in yield, reaching up to 95%. mdpi.com The optimization process highlights the importance of screening catalysts, oxidants, and additives to identify the most efficient and environmentally friendly conditions. mdpi.com
Another study focused on optimizing the synthesis of fused tricyclic quinoline derivatives through an electrocatalytic [4+2] annulation. acs.org Researchers systematically varied the reaction temperature and the presence of key reagents. The initial reaction at room temperature yielded the desired product in 38% yield. acs.org By increasing the temperature to 65°C, the yield dramatically improved to 86%. acs.org The study also established the essential role of the mediator, n-butylammonium iodide (nBu₄NI), and the supporting electrolyte, lithium perchlorate (B79767) (LiClO₄), as their absence significantly diminished the product yield. acs.org
The following table summarizes the optimization process for the iron(III)-catalyzed halogenation of an 8-amidoquinoline derivative, demonstrating the impact of different conditions on the reaction's efficiency. mdpi.com
Table 1: Optimization of Iron(III)-Catalyzed Halogenation of N-(quinolin-8-yl)pivalamide Data derived from a study on the halogenation of 8-amidoquinolines. mdpi.com
| Entry | Catalyst (mol%) | Halogen Source | Additive | Oxidant | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Fe(NO₃)₃·9H₂O (5) | NBS | None | Air | H₂O | RT | <10 |
| 2 | Fe(NO₃)₃·9H₂O (5) | NBS | NaHCO₃ | Air | H₂O | RT | 65 |
| 3 | Fe(NO₃)₃·9H₂O (5) | NBS | CH₃(CH₂)₅COOH | Air | H₂O | RT | 80 |
| 4 | Fe(NO₃)₃·9H₂O (5) | NBS | NaHCO₃, CH₃(CH₂)₅COOH | Air | H₂O | RT | 95 |
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel derivatives of this compound are often guided by the goal of introducing or enhancing specific biological activities. A prominent strategy is molecular hybridization, which involves linking the quinoline core to other pharmacologically active moieties. bohrium.comnih.gov
One such approach has been the development of novel quinoline-based thiosemicarbazide (B42300) derivatives. bohrium.comnih.gov In this design, various thiosemicarbazides are linked to the quinoline core through a sulfonyl group, creating a series of compounds (QST1–QST14). bohrium.comnih.gov The synthesis is typically a two-step process. First, quinoline-8-sulfonyl chloride is reacted with hydrazine (B178648) hydrate (B1144303) to form quinoline-8-sulfonohydrazide. nih.gov This intermediate is then reacted with a variety of substituted isothiocyanates to yield the final target molecules. nih.gov This modular synthesis allows for the introduction of diverse substituents, enabling a systematic exploration of structure-activity relationships.
Another design strategy focuses on creating derivatives that maintain a specific three-dimensional conformation through intramolecular hydrogen bonding. This has been applied in the synthesis of 3-substituted quinoline-8-carboxamides, which are structural analogues of carbothioamides. acs.org The design intent was to create a stable conformation that mimics a known pharmacophore. The synthesis of these compounds was efficiently achieved by using palladium-catalyzed coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, on a 3-iodoquinoline-8-carboxamide intermediate. acs.org This method allows for the introduction of chemical diversity in the final step of the synthesis. acs.org
The following table details a selection of novel quinoline-based thiosemicarbazide derivatives synthesized through molecular hybridization. bohrium.comnih.gov
Table 2: Examples of Novel Synthesized Quinoline-8-Sulfonyl Thiosemicarbazide Derivatives (QST1-QST4) Data derived from a study on novel quinoline-based thiosemicarbazide derivatives. bohrium.comnih.gov
| Compound ID | R-Group on Thiosemicarbazide | General Structure |
|---|---|---|
| QST1 | Phenyl | |
| QST2 | 4-Fluorophenyl | |
| QST3 | 4-Chlorophenyl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.
¹H NMR spectroscopy is instrumental in identifying the number and types of protons within a molecule. For quinoline derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring currents. Studies on various quinoline derivatives have shown that protons on the quinoline ring exhibit concentration-dependent chemical shifts, which is attributed to π-π stacking interactions between the quinoline molecules in solution. uncw.edu
In the case of substituted quinoline-8-carboxamides, the chemical shifts of the protons are influenced by the nature and position of the substituents. For instance, in a series of 8-substituted quinoline-2-carboxamides, the proton signals were well-resolved and provided key information for structural confirmation. nih.gov For example, in 8-(benzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, the aromatic protons of the quinoline and phenyl rings, as well as the benzylic protons, were clearly assigned. nih.gov
Table 1: Illustrative ¹H NMR Data for a Representative Quinoline Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (amide) | 10.79 | s | - |
| Quinoline H-4 | 8.60 | t | 8.4 |
| Quinoline H-3 | 8.24 | d | 8.4 |
| Phenyl H | 7.97 | d | 8.6 |
| Phenyl H | 7.91 | d | 8.6 |
| Quinoline H-5, H-6, H-7 | 7.41-7.70 | m | - |
| NH2 (sulfonamide) | 7.35 | s | - |
| CH2 (benzylic) | 5.46 | s | - |
Data derived from the analysis of 8-(benzyloxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide. nih.gov
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are characteristic of their electronic environment. The carbothioamide carbon (C=S) is typically observed in the downfield region, often around 165 ppm.
In studies of various quinoline derivatives, the carbon signals of the quinoline ring are well-defined and their assignments are aided by two-dimensional NMR techniques. For instance, the ¹³C NMR spectrum of 8-((2-bromobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide showed distinct signals for all the carbon atoms, including those of the quinoline core, the phenyl ring, and the benzyl (B1604629) group. nih.gov
Table 2: Representative ¹³C NMR Data for a Substituted Quinoline Carboxamide
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O (amide) | 162.43 |
| Quaternary Carbons (quinoline & phenyl) | 153.40, 147.68, 140.27, 138.61, 137.71, 137.46, 136.14 |
| CH Carbons (quinoline & phenyl) | 130.76, 129.73, 128.78, 128.47, 126.30, 120.25, 119.52, 118.71, 118.53, 111.26 |
| CH2 (benzylic) | 68.88 |
Data based on the analysis of 8-((2-bromobenzyl)oxy)-N-(4-sulfamoylphenyl)quinoline-2-carboxamide. nih.gov
¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. researchgate.net Although the natural abundance of the ¹⁵N isotope is low, advances in NMR techniques, such as polarization transfer, have enhanced its utility. researchgate.net In quinoline derivatives, the nitrogen atom of the quinoline ring and the nitrogen of the carbothioamide or carboxamide group give distinct signals.
Studies on related quinoline compounds have demonstrated the sensitivity of ¹⁵N chemical shifts to structural changes and intermolecular interactions like hydrogen bonding. nih.gov For instance, the formation of an intramolecular hydrogen bond involving an amide nitrogen can be confirmed by a high ¹H chemical shift and observable ¹J(¹⁵N,¹H) coupling. nih.gov In a study of quinoline-based thiosemicarbazide derivatives, ¹⁵N NMR was used to confirm the structure, with the chemical shifts of the nitrogen atoms being consistent with the proposed framework. semanticscholar.orgbohrium.com
Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. savemyexams.com In this compound, characteristic vibrational bands are expected for the C=S (thioamide), N-H (amide), and the aromatic C-H and C=C bonds of the quinoline ring.
The C=S stretching vibration typically appears in the region of 1250-1020 cm⁻¹. The N-H stretching vibrations of the primary thioamide group are expected as two bands in the 3400-3100 cm⁻¹ region. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring appear in the 1650-1400 cm⁻¹ region.
In a study of N-(quinolin-8-yl)quinoline-2-carboxamide, a related compound, the IR spectrum showed strong bands corresponding to the N-H stretch at 3314 cm⁻¹ and the C=O stretch at 1678 cm⁻¹. nih.goviucr.org For novel quinoline-based thiosemicarbazide derivatives, characteristic C=S bands were observed in the range of 1220–1209 cm⁻¹. semanticscholar.org
Table 3: Typical IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Thioamide) | Stretching | 3400-3100 | Medium-Strong |
| C-H (Aromatic) | Stretching | >3000 | Variable |
| C=C, C=N (Aromatic) | Stretching | 1650-1400 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. The high accuracy of HRMS can differentiate between compounds with the same nominal mass but different elemental compositions.
For this compound (C₁₀H₈N₂S), the expected exact mass can be calculated and compared to the experimentally determined value. In studies of various quinoline derivatives, HRMS has been routinely used to confirm the successful synthesis of the target compounds. For example, in the synthesis of 8-substituted quinoline-2-carboxamides, the ESI-HRMS data provided strong evidence for the formation of the desired products, with the measured m/z values matching the calculated values for the protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. nih.gov Similarly, HRMS was used to confirm the structures of novel quinoline-based thiosemicarbazide derivatives. semanticscholar.orgbohrium.com
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For quinoline derivatives, X-ray crystallography can reveal important structural features, such as the planarity of the quinoline ring system and the orientation of substituents. In a study of N-(quinolin-8-yl)quinoline-2-carboxamide, X-ray diffraction analysis showed that the two quinoline ring systems were nearly planar, with a small dihedral angle between them. nih.goviucr.org The study also confirmed the presence of an intramolecular N—H⋯N hydrogen bond, which stabilizes the molecular conformation. nih.goviucr.org The crystal packing can be influenced by intermolecular interactions such as π–π stacking between the aromatic rings. nih.goviucr.org In another example, the crystal structure of benzo[h]quinoline-3-carboxamide revealed a nearly planar molecule with a specific crisscross packing arrangement held together by hydrogen bonds and π–π stacking interactions. d-nb.info
Table 4: Illustrative Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 6.3651 (13) |
| b (Å) | 11.475 (2) |
| c (Å) | 19.861 (4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1450.6 (5) |
| Z | 4 |
Data for N-(Quinolin-8-yl)quinoline-2-carboxamide. iucr.org
Analysis of Intramolecular Hydrogen Bonding Networks
The molecular architecture of this compound is predisposed to the formation of a strong intramolecular hydrogen bond. This is analogous to its extensively studied oxygen counterpart, Quinoline-8-carboxamide, where a robust N-H···N hydrogen bond between the amide proton and the quinoline nitrogen atom has been confirmed through X-ray crystallography and NMR spectroscopy. acs.orgwiley.comacs.org In the case of Quinoline-8-carboxamide, this interaction locks the side chain in a planar conformation with the quinoline ring, creating a stable six-membered ring system. acs.org Spectroscopic evidence, particularly ¹H NMR, shows a significant downfield shift for one of the amide protons (to δ 10.95 in CDCl₃), which is indicative of its involvement in a strong hydrogen bond. acs.orgwiley.com
For this compound, a similar N-H···N intramolecular hydrogen bond is anticipated. The replacement of the carbonyl oxygen with a sulfur atom to form the thioamide group is expected to modulate the strength and geometry of this hydrogen bond. Sulfur is less electronegative and larger than oxygen, which would typically weaken the hydrogen bond. However, the planarity enforced by the aromatic system and the favorable geometry of the resulting six-membered ring still allow for a significant interaction.
Theoretical studies on related quinoline-thiosemicarbazide derivatives using Density Functional Theory (DFT) have been employed to understand the strengths of such intramolecular hydrogen bonds. acs.orgcore.ac.uk These studies help in quantifying the stability gained from these interactions. In one study, it was determined that a sulfur atom could form a stronger intramolecular hydrogen bond than nitrogen, oxygen, or fluorine in certain sulfonyl thiosemicarbazide derivatives. core.ac.uk
The presence and strength of the intramolecular hydrogen bond in derivatives of this compound can be probed using various spectroscopic techniques. For instance, in a study of hydroxyquinoline-chromene chalcones, variable temperature NMR (VT-NMR) was used to demonstrate the weakening of intramolecular hydrogen bonds with increasing temperature, observed as an upfield shift of the hydroxyl proton. semanticscholar.org A similar approach could be applied to this compound to characterize the robustness of its N-H···N bond.
Table 1: Comparative Spectroscopic and Structural Data for Intramolecular Hydrogen Bonding
| Compound | Technique | Key Finding | Reference |
|---|---|---|---|
| Quinoline-8-carboxamide | ¹H NMR | Significant downfield shift of one amide proton (δ ~10.95 ppm), indicating strong intramolecular H-bond. | acs.orgwiley.com |
| Quinoline-8-carboxamide | X-ray Crystallography | Confirmation of a planar conformation stabilized by an N-H···N intramolecular hydrogen bond. | acs.org |
| N-(Quinolin-8-yl)quinoline-2-carboxamide | X-ray Crystallography | Molecular conformation is stabilized by intramolecular N—H⋯N and C—H⋯O hydrogen bonds. | iucr.orgnih.gov |
| Quinoline-based Thiosemicarbazide Derivatives | DFT Calculations | Quantum chemical descriptors determined to compare the strengths of intramolecular hydrogen bonds. | acs.orgcore.ac.uk |
Pharmacological and Biological Activities of Quinoline 8 Carbothioamide Derivatives
Antimicrobial Efficacy
Quinoline-8-carbothioamide derivatives have been the subject of various studies to evaluate their efficacy against a range of microbial pathogens. The introduction of the carbothioamide moiety at the 8th position of the quinoline (B57606) ring has been a key area of investigation in the quest for new antimicrobial agents.
The antibacterial potential of this compound derivatives has been explored against both Gram-positive and Gram-negative bacteria. However, studies suggest that the activity in this area may be limited for some derivatives. For instance, a series of novel quinoline-based thiosemicarbazide (B42300) derivatives, which are structurally related to this compound, were synthesized and evaluated for their antimicrobial properties. The majority of these compounds demonstrated only limited activity against the tested bacterial species. semanticscholar.orgnih.gov
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| QST8 | Staphylococcus aureus | 250 |
| QST9 | Staphylococcus aureus | 250 |
In the realm of antifungal research, this compound derivatives have shown more promising results. Several studies have highlighted their potential in combating fungal infections, particularly those caused by Candida species.
In the same study of quinoline-based thiosemicarbazide derivatives, one compound, QST10, emerged as a noteworthy antifungal agent. It demonstrated effective inhibition of Candida albicans at a MIC value of 31.25 μg/mL. nih.gov Another derivative, QST2, also exhibited moderate antifungal activity against C. albicans, with a MIC value of 250 μg/mL. nih.gov These findings suggest that the this compound scaffold can be a valuable template for the development of new antifungal drugs. The variations in activity among the different derivatives underscore the importance of the substituent groups attached to the core molecule in determining the antifungal potency.
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| QST10 | Candida albicans | 31.25 |
| QST2 | Candida albicans | 250 |
One of the most significant areas of activity for this compound derivatives is in the field of antitubercular research. Several compounds from this class have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A comprehensive study on a series of quinoline-based thiosemicarbazide derivatives (QST1–QST14) revealed their potential as antitubercular agents. semanticscholar.orgnih.gov The compounds were tested against the H37Rv strain of M. tuberculosis using the Microplate Alamar Blue Assay (MABA) method. The results, presented as MIC values, indicated that these derivatives inhibited the growth of the mycobacterium with MICs ranging from 6.25 to 200 μM. semanticscholar.orgnih.gov
The most active compound in this series was N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (QST4), which exhibited a MIC value of 6.25 μM. semanticscholar.orgnih.gov Furthermore, QST4 was also tested against isoniazid-resistant clinical isolates and was suggested to exert its antimycobacterial effect through the inhibition of the InhA enzyme. semanticscholar.orgnih.gov Other notable compounds were QST3 and QST10, both displaying a significant anti-Mtb MIC value of 12.5 μM. semanticscholar.orgnih.gov These findings highlight the potential of the this compound scaffold in the development of new drugs to combat tuberculosis, including drug-resistant strains.
| Compound | MIC against M. tuberculosis H37Rv (μM) |
|---|---|
| QST3 | 12.5 |
| QST4 | 6.25 |
| QST10 | 12.5 |
While the broader class of quinoline derivatives has been investigated for antiviral properties against a range of viruses, including Dengue virus, Zika virus, and coronaviruses, specific research on the antiviral activity of this compound derivatives is not extensively available in the reviewed literature. nih.govnih.gov The general antiviral potential of the quinoline scaffold suggests that derivatives of this compound could be of interest for future antiviral drug discovery, but dedicated studies are required to ascertain their specific efficacy.
Antimalarial and Antiprotozoal Activities
The quinoline core is historically significant in the development of antimalarial drugs, with well-known examples such as chloroquine (B1663885) and quinine (B1679958). This has prompted research into various quinoline derivatives for their potential to combat malaria and other protozoal diseases.
Despite the established antimalarial profile of the quinoline nucleus, specific studies focusing on the efficacy of this compound derivatives against Plasmodium falciparum, the most virulent species of malaria parasite, are not prominently featured in the available scientific literature. While numerous quinoline derivatives have been synthesized and tested for their antiplasmodial activity, the research specifically detailing the structure-activity relationship and efficacy of the this compound scaffold in this context is limited. researchgate.net Therefore, while the broader family of quinolines remains a cornerstone of antimalarial chemotherapy, the specific contribution and potential of this compound derivatives warrant further investigation.
Antileishmanial Activity
The quinoline nucleus is a recognized scaffold in the development of antiprotozoal agents. However, specific research detailing the antileishmanial activity of this compound derivatives is limited. Studies on other substituted quinolines have shown promising results. For instance, a series of styrylquinoline derivatives were synthesized and evaluated for their activity against Leishmania (V.) panamensis. Two compounds, 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate and 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate, were found to be active against intracellular amastigotes with median effective concentrations (EC₅₀) of 2.8 and 3.14 µg/mL, respectively. semanticscholar.org Another study identified a quinoline derivative, compound 3d, which exhibited an EC₅₀ value of 8.83 µM against Leishmania infantum. uantwerpen.be These findings underscore the potential of the quinoline framework as a source of antileishmanial agents, though further investigation into the specific role of the 8-carbothioamide moiety is required.
| Compound Name | Parasite Strain | Activity (EC₅₀) | Reference |
|---|---|---|---|
| 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate | L. (V) panamensis | 2.8 µg/mL | semanticscholar.org |
| 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate | L. (V) panamensis | 3.14 µg/mL | semanticscholar.org |
| Compound 3d (unspecified quinoline derivative) | L. infantum | 8.83 µM | uantwerpen.be |
Enzyme Inhibition Studies
The quinoline scaffold has been extensively studied as a privileged structure for designing various enzyme inhibitors.
While direct studies on this compound derivatives as PARP-1 inhibitors are not prevalent, significant research has been conducted on the structurally analogous quinoline-8-carboxamides . nih.govacs.org These compounds were designed to mimic the pharmacophore of known PARP-1 inhibitors, utilizing an intramolecular hydrogen bond to maintain the required conformation. nih.govacs.org A series of 2- and 3-substituted quinoline-8-carboxamides were synthesized and evaluated for their ability to inhibit human recombinant PARP-1. nih.gov Structure-activity relationship (SAR) studies revealed that substituents at the 2-position of the quinoline ring increased potency. nih.gov The most active compound from this series was 2-methylquinoline-8-carboxamide, which demonstrated an IC₅₀ value of 500 nM. acs.org
| Compound Name | Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-methylquinoline-8-carboxamide | Human PARP-1 | 500 nM | acs.org |
| 5-Aminoisoquinolin-1-one (Standard) | Human PARP-1 | 1.8 µM | acs.org |
Research into this compound derivatives as carbonic anhydrase (CA) inhibitors is not extensively documented. However, other classes of quinoline derivatives have been investigated for this activity. A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and tested against four human CA (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. tandfonline.comnih.gov These compounds showed varied inhibition profiles, with inhibitory constants (Kᵢ) ranging from the low to high nanomolar range for isoforms I, II, and IV, but no significant inhibition of the tumor-associated hCA IX. tandfonline.comnih.gov Compound 5h from this series was the most potent inhibitor against hCA II, with a Kᵢ of 33.0 nM. tandfonline.com Similarly, a series of quinoline-based benzenesulfonamides showed potent, single-digit nanomolar inhibition against the cancer-related isoform hCA IX. nih.govnih.gov For example, compound 13b emerged as an excellent hCA IX inhibitor with a Kᵢ of 5.5 nM. nih.govnih.gov
| Compound Class | Target Isoform | Most Potent Compound | Activity (Kᵢ) | Reference |
|---|---|---|---|---|
| 8-substituted-quinoline-2-carboxamides | hCA I | Compound 5h | 61.9 nM | tandfonline.com |
| hCA II | Compound 5h | 33.0 nM | tandfonline.com | |
| Quinoline-based benzenesulfonamides | hCA IX | Compound 13b | 5.5 nM | nih.govnih.gov |
| hCA XII | Compound 13c | 8.7 nM | nih.govnih.gov |
The potential of this compound derivatives as topoisomerase inhibitors has not been a primary focus of published research. However, the broader class of quinoline derivatives has yielded compounds with significant activity. nih.gov A novel series of pyrazolo[4,3-f]quinoline derivatives was synthesized and evaluated for inhibitory activity against human Topoisomerase I (Topo I) and IIα (Topo IIα). mdpi.comnih.gov One compound, designated 2E, was found to be a highly effective inhibitor of Topo IIα, preventing 88.3% of the enzyme's catalytic activity at a concentration of 100 µM, which was comparable to the standard drug etoposide (B1684455) (89.6% inhibition). mdpi.com The same compound showed only marginal inhibition of Topo I. mdpi.com This highlights the potential for developing isoform-selective topoisomerase inhibitors from the quinoline scaffold.
| Compound Name | Enzyme | % Inhibition (at 100 µM) | Reference |
|---|---|---|---|
| Compound 2E | Human Topo I | ~14.5% | mdpi.com |
| Human Topo IIα | 88.3% | mdpi.com | |
| Etoposide (Standard) | Human Topo IIα | 89.6% | mdpi.com |
There is a lack of specific studies on this compound derivatives as inhibitors of tubulin polymerization. Nevertheless, other quinoline-based molecules have been successfully designed as tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov A series of quinoline derivatives was designed and synthesized, leading to the identification of compound 4c as a potent antiproliferative agent. nih.govrsc.org This compound was shown to successfully inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM. nih.govrsc.org Further investigation revealed that this compound induced cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov
| Compound Name | Activity (IC₅₀) | Reference |
|---|---|---|
| Compound 4c (pyridin-2-one derivative) | 17 ± 0.3 µM | nih.govrsc.org |
| Colchicine (Reference) | 9.21 µM | researchgate.net |
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. While the provided outline refers to it as a kinase, DHODH is functionally a dehydrogenase. There are no specific studies on this compound derivatives as DHODH inhibitors. However, research into other quinoline analogs, particularly 4-quinoline carboxylic acids , has identified highly potent inhibitors of human DHODH (hDHODH). osti.govnih.gov A structure-guided design approach led to the discovery of quinoline-based compounds with nanomolar efficacy. nih.gov One of the most potent compounds identified, designated as compound 41, exhibited an IC₅₀ of 9.71 ± 1.4 nM against hDHODH. nih.gov Another potent inhibitor, compound A9, also showed an IC₅₀ value of 9.7 nM. rsc.orgrsc.org
| Compound Name/Class | Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 41 (4-Quinoline Carboxylic Acid) | Human DHODH | 9.71 ± 1.4 nM | nih.gov |
| Compound A9 (Quinoline Derivative) | Human DHODH | 9.7 nM | rsc.orgrsc.org |
| Compound 43 (4-Quinoline Carboxylic Acid) | Human DHODH | 26.2 ± 1.8 nM | nih.gov |
Cholinesterase (AChE and BuChE) Inhibition
Derivatives of this compound, specifically quinoline-thiosemicarbazone hybrids, have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease. nih.gov Research into a series of these hybrid compounds revealed significant inhibitory activity against AChE, with several derivatives demonstrating higher potency than the standard drug, galantamine. nih.gov
In one study, a series of quinoline-thiosemicarbazone hybrids were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). The findings indicated that the compounds were exclusively selective for AChE, with all derivatives showing less than 50% inhibition of BuChE. nih.gov The presence of an ethylmorpholine group on the thioamide portion of the molecule was found to be significantly preferable to a phenyl ring for potent AChE inhibition. nih.gov
The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the quinoline ring. For instance, compound 5b , which features a methoxy (B1213986) group at the 6-position of the quinoline ring and an ethylmorpholine moiety on the carbothioamide unit, was identified as the most potent inhibitor in the series. It exhibited an IC50 value of 0.12 ± 0.02 µM against AChE, which is approximately five times more potent than galantamine (IC50 = 0.62 ± 0.01 µM). nih.gov The removal of the methoxy substituent, as in compound 5a , resulted in a significant decrease in activity (IC50 = 2.95 ± 0.24 µM), underscoring the crucial role of this electron-rich group in the compound's inhibitory efficacy. nih.gov Molecular docking studies supported these in vitro findings, showing that the potent inhibitors bind effectively within the catalytic region of the AChE enzyme. nih.gov
| Compound | Substitution on Quinoline Ring | Substitution on Carbothioamide Unit | AChE IC50 (µM) |
|---|---|---|---|
| 5a | None | Ethylmorpholine | 2.95 ± 0.24 |
| 5b | 6-Methoxy | Ethylmorpholine | 0.12 ± 0.02 |
| Galantamine (Standard) | N/A | N/A | 0.62 ± 0.01 |
Anti-inflammatory Properties
The quinoline nucleus is a structural component found in numerous compounds that exhibit a wide range of biological activities, including anti-inflammatory effects. nih.govnih.gov Likewise, the thiosemicarbazone functional group is recognized as a pharmacophore that can confer anti-inflammatory properties to a molecule. nih.govmdpi.com Studies on various thiosemicarbazone derivatives, not containing a quinoline ring, have shown that they can exert anti-inflammatory action, for instance, by inhibiting cyclooxygenase (COX) enzymes and reducing the expression of COX-2. nih.govresearchgate.net
While the foundational components of this compound derivatives suggest a potential for anti-inflammatory activity, specific research focusing on the anti-inflammatory properties of this particular class of compounds is not extensively documented in the available scientific literature. Although the general classes of quinolines and thiosemicarbazones are known for these effects, detailed investigations to confirm and characterize such activity in this compound derivatives specifically have not been reported.
Neurobiological Activity and Modulation of Neuronal Channels
The primary neurobiological activity reported for this compound derivatives is their potent and selective inhibition of acetylcholinesterase. nih.gov This activity is highly relevant to neurodegenerative disorders such as Alzheimer's disease, where the breakdown of the neurotransmitter acetylcholine (B1216132) by AChE is a key pathological feature. By inhibiting this enzyme, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov
The development of CNS-active drugs often involves incorporating specific chemical moieties, such as morpholine (B109124), to improve properties like blood-brain barrier permeability. acs.org The most potent AChE inhibitors in the quinoline-thiosemicarbazone series incorporate a morpholine group, suggesting they are designed for activity within the central nervous system. nih.gov Some 8-substituted quinoline derivatives have also been investigated for other CNS effects, such as anticonvulsant and antihypertensive activities. jst.go.jp
However, beyond the well-defined mechanism of cholinesterase inhibition, there is currently a lack of specific research into other neurobiological activities of this compound derivatives. Specifically, no studies detailing the modulation of neuronal ion channels by these compounds have been found in the reviewed literature. Therefore, their effects on specific neuronal channels, such as sodium, potassium, or calcium channels, remain uninvestigated.
Structure Activity Relationship Sar Studies and Rational Molecular Design of Quinoline 8 Carbothioamide Compounds
Impact of Substituent Nature and Position on Biological Activity
The electronic landscape of the quinoline (B57606) ring and its substituents is a critical determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the pKa of the molecule, its ability to form hydrogen bonds, and its participation in π-π stacking interactions with target residues. For instance, in related quinoline-based thiosemicarbazide (B42300) series, derivatives featuring an electron-withdrawing 3-chloro substitution on a terminal phenyl ring demonstrated potent antitubercular activity, highlighting the importance of specific electronic modifications for enhancing efficacy. acs.orgnih.gov
Lipophilicity, often expressed as logP, is another crucial parameter that governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. A delicate balance is required; while sufficient lipophilicity is necessary for cell membrane penetration, excessive lipophilicity can lead to poor solubility and non-specific toxicity. mdpi.com Studies on related 8-hydroxyquinoline (B1678124) derivatives have shown that the addition of groups like methoxy (B1213986) can increase lipophilicity, potentially enhancing the compound's ability to interact with biological membranes and target proteins. researchgate.net The interplay between electronic effects and lipophilicity is therefore a key consideration in the design of potent quinoline-8-carbothioamide analogues.
The table below illustrates how different substituents can affect these properties in related quinoline scaffolds.
| Substituent Example | Position | Expected Electronic Effect | Expected Lipophilicity Effect | Potential Impact on Activity |
| Methoxy (-OCH₃) | Phenyl ring | Electron-donating | Increase | May enhance membrane interaction |
| Chloro (-Cl) | Phenyl ring | Electron-withdrawing | Increase | Can enhance binding affinity |
| Nitro (-NO₂) | Quinoline ring | Strong electron-withdrawing | Varies | May optimize electronic interactions |
| Amino (-NH₂) | Quinoline ring | Strong electron-donating | Decrease | Can introduce new hydrogen bonding sites |
This interactive table is based on general principles observed in related quinoline derivatives.
The size and spatial arrangement of substituents can introduce steric hindrance, which may either enhance or diminish biological activity. Favorable steric interactions can improve the fit of a molecule within a target's binding pocket, leading to increased potency. Conversely, unfavorable steric clashes can prevent optimal binding.
In studies of structurally similar quinoline-8-sulfonamide (B86410) derivatives designed as inhibitors of the PKM2 enzyme, the introduction of even a small methyl group to the sulfonamide nitrogen resulted in a steric clash with a leucine (B10760876) residue (Leu353) in the binding pocket, leading to a loss of activity. mdpi.com This demonstrates that the space around the 8-position substituent is sterically constrained and that bulky groups are likely not tolerated. Therefore, the design of this compound analogues must carefully consider the size and conformation of substituents to ensure a productive binding orientation and avoid negative steric interactions.
Identification of Key Pharmacophoric Elements for Target Interactions
A pharmacophore is a three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Identifying the key pharmacophoric elements of the this compound scaffold is essential for designing new compounds with high affinity and selectivity.
Based on molecular docking studies of closely related quinoline-based thiosemicarbazides, several key features can be proposed for a hypothetical pharmacophore model:
Aromatic/Hydrophobic Regions: The quinoline ring itself, along with any additional aromatic substituents, often serves as a crucial hydrophobic anchor that engages in non-polar interactions within the target's binding site. acs.orgnih.gov
Hydrogen Bond Acceptors/Donors: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The N-H groups within the carbothioamide or linked moieties are critical hydrogen bond donors. acs.orgnih.gov For example, the N-H group of the thiosemicarbazide functionality has been observed forming a hydrogen bond with a methionine residue (Met199) in the InhA enzyme. acs.orgnih.gov
Metal Chelating Group: The carbothioamide group, similar to the 8-hydroxyquinoline scaffold, may possess metal-chelating properties, which could be a key feature for activity against metalloenzymes.
These elements provide a foundational model for virtual screening and the rational design of new derivatives that retain the essential features for biological activity.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization is a powerful strategy in drug design that involves combining two or more distinct pharmacophores into a single new molecule. nih.gov This approach can lead to compounds with improved affinity, dual mechanisms of action, or enhanced selectivity. The quinoline scaffold is a versatile building block for creating such hybrid molecules. researchgate.netnih.govnih.gov
For the this compound core, hybridization could involve linking it to other biologically active moieties. For example, researchers have successfully created quinoline-thiazole hybrids from carbothioamide precursors to develop new anticancer agents. researchgate.net Other potential hybridization partners could include:
Sulfonamides: Known for their wide range of antibacterial and anticancer properties. nih.gov
Coumarins: Possess anticoagulant, anti-inflammatory, and anticancer activities.
Ciprofloxacin (B1669076): A potent antibacterial agent, which has been hybridized with 8-hydroxyquinoline to create dual-action compounds. nih.gov
Scaffold diversification, or scaffold hopping, involves modifying the core structure of the lead compound to discover new chemotypes with similar biological activity but potentially improved properties. This strategy can help overcome issues related to intellectual property or poor ADME characteristics of the original scaffold. For this compound, this could involve replacing the quinoline ring with other bicyclic heteroaromatics like quinazoline (B50416) or benzothiazole (B30560) while retaining the key carbothioamide functional group.
Lead Compound Optimization and Analogue Prioritization
Lead optimization is an iterative process where a promising lead compound is systematically modified to enhance its drug-like properties. creative-bioarray.comdanaher.compatsnap.com The goal is to produce a preclinical candidate with optimal potency, selectivity, metabolic stability, and safety. danaher.com
The optimization process for a this compound lead would involve several key steps:
SAR-Guided Modification: Based on the SAR data gathered in initial studies (as discussed in section 5.1), medicinal chemists would synthesize new analogues with modifications predicted to improve activity. For example, if small, electron-withdrawing groups at a specific position are found to be beneficial, a series of analogues with different halogens (F, Cl, Br) could be prioritized.
Improving Pharmacokinetics: Modifications would also be aimed at enhancing the ADME profile. This could involve adding polar groups to improve solubility or blocking sites of metabolic liability to increase the compound's half-life.
In Vitro and In Silico Profiling: Newly synthesized compounds are tested in a battery of in vitro assays to measure potency, selectivity against related targets, and cytotoxicity. Computational tools, such as QSAR and molecular docking, are used to predict the properties of virtual compounds, helping to prioritize which analogues to synthesize next. patsnap.com
This cyclical process of design, synthesis, and testing allows for the progressive refinement of the lead compound, ultimately leading to the selection of a small number of highly promising candidates for further preclinical development. danaher.comnuvisan.com
Coordination Chemistry of Quinoline 8 Carbothioamide As a Ligand
Chelation Behavior with Transition Metal Ions (e.g., Cu(II), Zn(II), Mn(II))
Quinoline-8-carbothioamide and its closely related analogues, such as 8-hydroxyquinoline (B1678124) and thiosemicarbazones derived from quinoline (B57606) aldehydes, are established as effective chelating agents for a variety of transition metal ions. The chelation typically involves the nitrogen atom of the quinoline ring and one or both heteroatoms (sulfur and/or nitrogen) of the carbothioamide group.
Formation of Metal Complexes: Synthesis and Stoichiometry
The synthesis of metal complexes with this compound ligands is generally straightforward. A common method involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or sulfates of Cu(II), Zn(II), or Mn(II)) in a suitable solvent, such as methanol (B129727) or ethanol. The mixture is often heated under reflux to ensure the completion of the reaction.
The stoichiometry of the resulting complexes is dependent on the molar ratio of the reactants, the coordination number of the metal ion, and the nature of the ligand itself. For transition metals that typically exhibit coordination numbers of four or six, common stoichiometries are 1:1 and 1:2 (Metal:Ligand).
1:1 Complexes : In these complexes, one molecule of the ligand coordinates with one metal ion. The remaining coordination sites on the metal are usually occupied by solvent molecules or anions from the metal salt (e.g., Cl⁻, H₂O).
1:2 Complexes : Here, two ligand molecules coordinate to a single metal center. This is common for metals forming octahedral complexes, such as Co(III) with related thiosemicarbazone ligands. nih.gov
Physicochemical investigations of complexes with similar 8-hydroxyquinoline-derived thiosemicarbazones have revealed 1:2 metal-to-ligand stoichiometry for Co(III) complexes and 1:1 stoichiometry for Ni(II) and Cu(II) complexes. nih.gov The final product can be isolated as a crystalline solid upon cooling or solvent evaporation.
Elucidation of Ligand Binding Modes and Coordination Geometries
The binding mode of this compound is critical to the structure and function of its metal complexes. Based on analogous structures like quinoline thiosemicarbazones and carboxamides, it is expected to act as a bidentate or tridentate ligand.
Bidentate Coordination : The most probable binding mode is bidentate chelation through the quinoline nitrogen (N) and the thioamide sulfur (S) atoms. This (N,S) coordination forms a stable five-membered ring.
Tridentate Coordination : In some related ligands, such as thiosemicarbazones derived from quinoline-2-carbaldehyde, tridentate (N,N,S) coordination is observed, involving the quinoline nitrogen, the imine nitrogen, and the sulfur atom. nih.gov For this compound, a similar tridentate mode is less likely unless the thioamide nitrogen participates in coordination.
The coordination geometry around the central metal ion is determined by its nature, oxidation state, and the stoichiometry of the complex. Common geometries include:
Square Planar : Often adopted by d⁸ metal ions like Ni(II) and Cu(II) in 1:1 complexes. nih.gov
Octahedral : Common for metal ions with a coordination number of six, such as in 1:2 (Metal:Ligand) complexes or 1:1 complexes where additional sites are filled by solvent molecules or anions. arcjournals.org
Tetrahedral : A possible geometry for ions like Zn(II).
Crystallographic data for related N-(8-quinolyl)pyridine-2-carboxamide Cu(II) complexes reveal penta-coordinated square-pyramidal and tetra-coordinated square planar geometries. nih.gov
| Coordination Number | Molecular Geometry | Example Ion(s) |
|---|---|---|
| 4 | Tetrahedral | Zn(II) |
| 4 | Square Planar | Cu(II), Ni(II) |
| 5 | Square Pyramidal | Cu(II) |
| 6 | Octahedral | Cu(II), Mn(II), Zn(II) |
Biological Activity of this compound Metal Complexes
The formation of metal complexes often enhances the biological activity of quinoline-based ligands. This synergistic effect is attributed to the principles of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.
Quinoline derivatives and their metal complexes are widely studied for their anticancer properties. nih.gov Chelation of these ligands to metal ions, particularly copper, can significantly boost their cytotoxic effects against cancer cells. For instance, copper complexes of 8-hydroxyquinoline-2-carboxaldehyde (B80063) thiosemicarbazide (B42300) have demonstrated potent anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells in vitro. nih.gov The anticancer mechanism is often linked to the generation of reactive oxygen species (ROS), which induces oxidative stress and leads to apoptosis (programmed cell death) in cancer cells. frontiersin.org The enhanced activity of the metallodrugs is often dramatic, with some copper complexes showing cytotoxicity at concentrations far lower than the free ligand or standard drugs like cisplatin (B142131). nih.gov
| Compound Type | Observed Effect | Reference |
|---|---|---|
| 8-aminoquinoline (B160924) (8AQ) | Poor anticancer activity alone. | rsc.org |
| 8AQ + Copper ions | Effectiveness nearly doubled compared to 8AQ alone. | rsc.org |
| Cu(II) complexes of 8-hydroxyquinoline hydrazones | Show higher activity than the free ligand and are more active than cisplatin in A-375 and A-549 cancer cells. | frontiersin.org |
| Cu(II) complex of N-(8-quinolyl)pyridine-2-carboxamide | Exhibited cytotoxicity at 10⁻⁸ M against leukemia cell lines, more potent than cisplatin. | nih.gov |
The antimicrobial efficacy of quinoline derivatives can be significantly improved upon complexation with metal ions like zinc. Studies on 8-aminoquinoline derivatives have shown that their zinc complexes act as potent antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net The mechanism often involves the disruption of ion homeostasis within the bacterial cell. The complex acts as an ionophore, transporting metal ions like Zn²⁺ across the bacterial membrane. nih.govresearchgate.net This influx of ions disrupts essential cellular processes, leading to bacterial death. This strategy is particularly promising for combating antibiotic-resistant strains. nih.govresearchgate.net
The mode of action for many anticancer and antimicrobial quinoline-based metallodrugs involves direct interaction with essential biomolecules.
DNA Interaction : Due to the planar nature of the quinoline ring system, these metal complexes can bind to DNA. The primary mode of interaction is often intercalation, where the planar quinoline moiety inserts itself between the base pairs of the DNA double helix. nih.gov This binding can disrupt DNA replication and transcription, ultimately inhibiting cell proliferation. Spectroscopic studies and gel electrophoresis measurements on related sulfonamide-substituted 8-hydroxyquinoline complexes have confirmed that the complexes bind to DNA more effectively than the free ligands. nih.gov
Protein Interaction : Besides DNA, these complexes can target key cellular enzymes. For example, quinoline-based compounds have been investigated as inhibitors of topoisomerase, a crucial enzyme for DNA replication. nih.gov By inhibiting such enzymes, the complexes can effectively halt the cell cycle and induce cell death.
Computational Chemistry and Molecular Modeling Investigations of Quinoline 8 Carbothioamide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline-based compounds, DFT calculations, often using the B3LYP method with a 6-31+G(d,p) basis set, provide a detailed understanding of their molecular geometry, stability, and electronic properties. nih.govacs.org
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an indicator of molecular stability and reactivity. researchgate.net
In studies of quinoline-thiosemicarbazide derivatives, FMO analysis has shown that the HOMO is typically localized on the thiosemicarbazide (B42300) moiety, indicating its role as the primary electron donor. nih.govresearchgate.net The LUMO is often distributed over the quinoline (B57606) ring system, suggesting it acts as the electron acceptor. nih.govresearchgate.net A smaller HOMO-LUMO gap implies a more reactive molecule that is more prone to electronic transitions. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Quinoline-thiosemicarbazide Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
Note: The data presented is representative of quinoline-thiosemicarbazide derivatives and is intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net
For quinoline-based thiosemicarbazide derivatives, MEP maps typically reveal negative potential around the nitrogen and sulfur atoms of the thiosemicarbazide group and the nitrogen atom of the quinoline ring. nih.govresearchgate.net These regions are therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms of the NH groups often show a positive potential, making them sites for nucleophilic interaction. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule, including charge transfer and intramolecular interactions. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de
In the context of quinoline-thiosemicarbazide derivatives, NBO analysis has been used to study the stability conferred by intramolecular hydrogen bonds and other donor-acceptor interactions. nih.govacs.org For instance, a significant interaction has been observed from the lone pair of an oxygen atom to the antibonding orbital of an S-N bond in related sulfonyl thiosemicarbazide structures, with stabilization energies around 30 kcal/mol. acs.org NBO analysis also reveals the charge distribution on individual atoms, showing that in some derivatives, atoms like oxygen, nitrogen, and sulfur carry significant negative charges. acs.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method is widely used to understand the binding modes of potential drug candidates and to screen for new inhibitors of specific biological targets. acs.org
For quinoline-based thiosemicarbazide derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. For example, derivatives have been docked into the active site of the InhA enzyme from Mycobacterium tuberculosis, a key target for antitubercular drugs. nih.govacs.org These simulations have revealed that the quinoline moiety and the thiosemicarbazide group can form crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the enzyme. nih.gov Such studies are vital for structure-based drug design, allowing for the optimization of ligand-target interactions to enhance biological activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govnih.gov QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dntb.gov.uamdpi.com MD simulations provide valuable insights into the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the dynamics of binding interactions. researchgate.net
For quinoline derivatives, MD simulations have been employed to assess the stability of docked complexes with their target proteins. researchgate.netmdpi.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key interactions that are maintained over time. For instance, a 100 ns MD simulation can show stable performance with minimal deviation and fluctuation, indicating a stable binding mode. dntb.gov.ua Such studies are crucial for validating the results of molecular docking and for gaining a more dynamic understanding of the molecular recognition process. dntb.gov.uamdpi.com
Future Research Directions and Therapeutic Prospects of Quinoline 8 Carbothioamide in Chemical Biology and Drug Discovery
Development of Next-Generation Quinoline-8-carbothioamide Derivatives
The development of next-generation this compound derivatives is a key area of research aimed at enhancing the therapeutic potential and overcoming the limitations of the parent compound. Strategies for developing these new derivatives often involve chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
One common approach is the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. For instance, researchers have synthesized novel quinoline-based thiosemicarbazide (B42300) derivatives by linking various thiosemicarbazides to the quinoline (B57606) core. nih.gov This molecular hybridization has led to the discovery of compounds with significant antitubercular, antibacterial, and antifungal activities. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation derivatives. For example, in a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, SAR analysis revealed that the nature and position of substituents on the quinoline ring significantly influence the inhibitory activity against carbonic anhydrase isoforms. nih.govresearchgate.net Such studies provide valuable insights into the structural requirements for optimal biological activity and can be applied to the design of more potent and selective this compound derivatives.
Table 1: Examples of this compound Derivatives and their Biological Activities
| Derivative | Modification | Biological Activity | Reference |
| N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide | Addition of a 3-chlorophenyl thiosemicarbazide moiety | Antitubercular | nih.gov |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Substitution at the 8-position of the quinoline ring | Carbonic Anhydrase Inhibition | nih.govresearchgate.net |
| 8-nitro quinoline-based thiosemicarbazone analogues | Introduction of a nitro group at the 8-position | Anticancer | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
While this compound and its derivatives have shown promise as antimicrobial and anticancer agents, ongoing research is focused on identifying novel biological targets and expanding their therapeutic applications. chemimpex.com The versatility of the quinoline scaffold allows for its interaction with a wide range of biological macromolecules, including enzymes and receptors. nih.govnih.gov
Recent studies have highlighted the potential of quinoline derivatives as inhibitors of various enzymes implicated in disease. For example, certain quinoline-based compounds have been identified as potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological and pathological processes, including cancer. nih.govresearchgate.netnih.gov Additionally, the quinoline scaffold is being explored for the development of kinase inhibitors, which are crucial in cancer therapy. nih.govijmphs.commdpi.com
The exploration of new therapeutic areas for this compound derivatives is also an active area of research. Beyond oncology and infectious diseases, researchers are investigating their potential in treating neurodegenerative disorders, inflammatory conditions, and parasitic diseases. The ability of some quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders. researchgate.net
In-depth Mechanistic Elucidation of Bioactivity
A thorough understanding of the molecular mechanisms underlying the biological activity of this compound and its derivatives is essential for their rational design and optimization as therapeutic agents. Current research employs a combination of experimental and computational approaches to elucidate these mechanisms.
For its anticancer effects, studies on related quinoline-thioamide compounds suggest that their cytotoxicity may involve multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). nih.govnih.gov For instance, novel 8-nitro quinoline-based thiosemicarbazone analogues have been shown to induce G1/S & G2/M phase cell cycle arrest and apoptosis through a ROS-mediated mitochondrial pathway in breast cancer cells. nih.gov DNA binding and inhibition of key enzymes like topoisomerase are other proposed mechanisms for the anticancer activity of quinoline derivatives. nih.gov
In the context of antimicrobial activity, quinoline-based compounds are thought to exert their effects by interfering with essential microbial processes. For example, some quinoline antimalarials are known to inhibit hemozoin biocrystallization in the malaria parasite. nih.gov Molecular docking studies have also suggested that certain quinoline-thiosemicarbazide derivatives may inhibit enzymes like InhA, which is crucial for the survival of Mycobacterium tuberculosis. nih.gov
Spectroscopic techniques and computational modeling are valuable tools for investigating the interactions between this compound derivatives and their biological targets at the molecular level. nih.gov These studies can help to identify key binding interactions and provide insights into the structural basis for their biological activity, thereby guiding the design of more potent and selective compounds.
Applications in Agrochemical Design and Material Science (Chemical Research Focus)
Beyond its therapeutic potential, this compound and its derivatives are being explored for their applications in agrochemical design and material science, leveraging their unique chemical properties.
In the field of agrochemicals, quinoline derivatives have shown promise as effective and safe pesticides, herbicides, and fertilizers. chemimpex.comnih.govresearchgate.netresearchgate.netnih.govacs.org The quinoline scaffold can be functionalized to target specific pests or weeds while minimizing harm to beneficial organisms and the environment. Research in this area focuses on synthesizing novel derivatives with enhanced efficacy and understanding their mode of action in target organisms. chemimpex.comnih.govresearchgate.netnih.gov
In material science, this compound is utilized in the development of new materials with enhanced properties. chemimpex.com Its ability to act as a ligand and form stable complexes with various metal ions makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs). mdpi.comarmy.miluantwerpen.be These porous materials have potential applications in catalysis, gas storage, and separation. Furthermore, the quinoline moiety can be incorporated into polymers to enhance their thermal stability and chemical resistance. chemimpex.comresearchgate.net Research in this area is focused on the synthesis and characterization of new quinoline-based polymers and materials with tailored properties for specific applications. researchgate.net
Integration of this compound into Multi-Target Drug Design Strategies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to the development of multi-target drug design strategies, which aim to create single molecules that can modulate several targets simultaneously. The quinoline scaffold, with its ability to interact with a diverse range of biological targets, is well-suited for this approach. researchgate.netnih.gov
Researchers are exploring the use of the this compound scaffold as a template for designing multi-target agents. nih.govnih.gov By incorporating different pharmacophoric groups onto the quinoline core, it is possible to create hybrid molecules that can inhibit multiple enzymes or interact with different receptors involved in a particular disease. For example, quinoline-based compounds have been designed to act as dual inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design of these multi-target ligands. researchgate.net These techniques can be used to predict the binding affinity of a compound for multiple targets and to optimize its structure for improved potency and selectivity.
Advanced Preclinical Evaluation and Translational Research Considerations
Before a promising this compound derivative can be considered for clinical use, it must undergo rigorous preclinical evaluation to assess its safety and efficacy. This includes studies on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology.
In vivo studies in animal models are essential to evaluate the therapeutic efficacy and potential side effects of these compounds. While some studies have reported on the in vivo anti-inflammatory and toxicity profiles of related carbothioamide and quinoline derivatives, mdpi.com specific preclinical data for this compound is still limited.
Translational research plays a critical role in bridging the gap between preclinical findings and clinical applications. researchgate.net This involves identifying appropriate patient populations, developing biomarkers to monitor treatment response, and designing efficient clinical trial protocols. For quinoline-based compounds, a deeper understanding of their mechanism of action and potential resistance mechanisms is crucial for their successful translation into the clinic.
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of Quinoline-8-carbothioamide during synthesis?
- Methodological Answer : Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection, calibrated against known standards. Structural integrity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For novel compounds, elemental analysis (EA) validates stoichiometry. Ensure experimental details (e.g., solvent systems, column specifications) are thoroughly documented to enable replication .
Q. What are the standard protocols for assessing the solubility and stability of this compound in various solvents?
- Methodological Answer : Solubility is quantified using the shake-flask method, where excess compound is agitated in solvents at controlled temperatures (e.g., 25°C) and analyzed via UV-Vis spectrophotometry. Stability studies involve monitoring degradation kinetics under varying pH, light, and temperature conditions using HPLC. Data should include standard deviations and replicate measurements to ensure reliability .
Q. How should researchers design initial biological assays to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against relevant cell lines, using positive and negative controls. Dose-response curves (IC₅₀ values) and statistical analyses (e.g., ANOVA) are critical. Ensure biological replicates (n ≥ 3) and adherence to ethical guidelines for cell-based studies. Predefine significance thresholds (e.g., p < 0.05) to minimize false positives .
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?
- Methodological Answer : Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell line heterogeneity, incubation time) or compound purity. Replicate conflicting experiments with standardized protocols. Use comparative statistical models (e.g., mixed-effects regression) to isolate confounding factors. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .
Q. What strategies are effective in elucidating the mechanism of action of this compound at the molecular level?
- Methodological Answer : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study ligand-target binding kinetics. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by site-directed mutagenesis. Transcriptomic or proteomic profiling (RNA-seq, LC-MS/MS) identifies downstream pathways affected. Triangulate data from multiple methods to strengthen mechanistic claims .
Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?
- Methodological Answer : Apply design of experiments (DoE) methodologies, such as factorial design, to test variables (e.g., catalyst loading, temperature). Use green chemistry metrics (e.g., E-factor) to assess environmental impact. Advanced techniques like flow chemistry or microwave-assisted synthesis may enhance reproducibility. Document iterative optimization steps and characterize intermediates via FTIR or XRD .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Combine multi-nuclear NMR (e.g., 2D COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation. For ambiguous mass spectrometry results, high-resolution MS (HRMS) or tandem MS/MS fragmentation clarifies molecular formulas. Cross-reference data with computational predictions (e.g., DFT calculations) .
Methodological Frameworks
- Research Design : Align experiments with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
- Data Analysis : Use comparative methods (e.g., clustering analysis, PCA) to identify patterns in complex datasets .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
